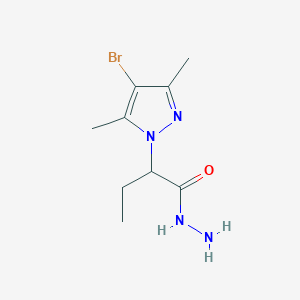

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide

Description

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a bromine atom, two methyl groups, and a butanehydrazide moiety attached to the pyrazole ring

Properties

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)butanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN4O/c1-4-7(9(15)12-11)14-6(3)8(10)5(2)13-14/h7H,4,11H2,1-3H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEISAUCSQXYBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NN)N1C(=C(C(=N1)C)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of 3,5-dimethyl-1H-pyrazole with a brominating agent such as bromine or N-bromosuccinimide to introduce the bromine atom at the 4-position.

Attachment of the butanehydrazide moiety: The brominated pyrazole is then reacted with butanehydrazide under suitable conditions, such as in the presence of a base like sodium hydroxide, to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide. Conditions typically involve heating in a suitable solvent such as ethanol or dimethylformamide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Condensation Reactions: These reactions often require acidic or basic catalysts and are carried out in solvents like ethanol or methanol.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazole derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Condensation Reactions: Products include hydrazones and related derivatives.

Scientific Research Applications

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the hydrazide moiety play crucial roles in its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

- 4-bromo-1,5-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)carbonyl-1H-pyrazole

- 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride

Uniqueness

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide is unique due to the presence of both a bromine atom and a butanehydrazide moiety, which confer distinct chemical and biological properties

Biological Activity

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide is a compound that has garnered attention for its potential biological activities. With a molecular formula of C9H15BrN4O and a molar mass of 275.1456 g/mol, this compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties.

The compound's structural characteristics influence its biological activity. The presence of a bromine atom and dimethyl substituents on the pyrazole ring can enhance its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H15BrN4O |

| Molar Mass | 275.1456 g/mol |

| CAS Number | 1005679-31-1 |

Research indicates that compounds containing the pyrazole moiety can exhibit various biological activities such as:

- Antimicrobial Activity : Pyrazole derivatives have been investigated for their ability to inhibit bacterial growth. For instance, studies have shown that certain substituted pyrazoles possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Some pyrazole derivatives have demonstrated anti-inflammatory activity, likely through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

- Anticancer Potential : There is emerging evidence suggesting that pyrazole derivatives may act as anticancer agents by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms .

Case Studies

- Antibacterial Activity : A study conducted on various substituted pyrazoles, including this compound, showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties.

- Cytotoxicity Assays : In vitro assays revealed that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values were consistent with those observed for known anticancer agents, suggesting potential for further development .

- Anti-inflammatory Studies : Experimental models demonstrated that the compound reduced edema in carrageenan-induced paw edema tests in rats, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Structure-Activity Relationship (SAR) : Modifications on the pyrazole ring significantly affect the biological activity. Electron-withdrawing groups like bromine enhance antimicrobial activity, while electron-donating groups can improve anticancer efficacy .

- Mechanistic Insights : The compound appears to exert its effects through multiple pathways, including modulation of enzyme activities involved in inflammation and bacterial resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.